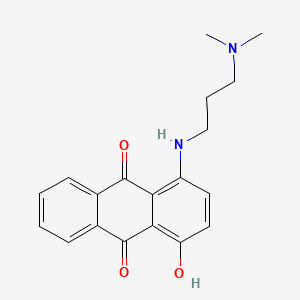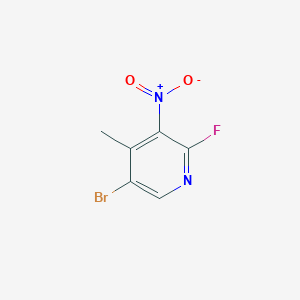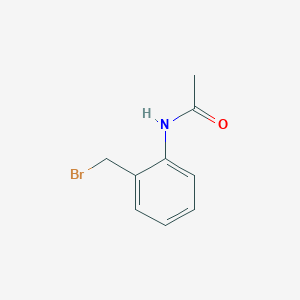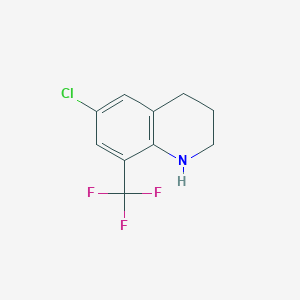
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroquinoline with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom at the 6-position can form hydrogen bonds and other interactions with active sites, modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the tetrahydroquinoline moiety.
8-Chloro-6-(trifluoromethyl)quinoline: Another structural isomer with different substitution patterns.
6-Chloro-8-(trifluoromethyl)chroman-4-one: A related compound with a chroman ring instead of a quinoline ring.
Uniqueness
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a quinoline core with both chlorine and trifluoromethyl substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9ClF3N |
|---|---|
Molekulargewicht |
235.63 g/mol |
IUPAC-Name |
6-chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h4-5,15H,1-3H2 |
InChI-Schlüssel |
PDNNUWJVVWVZQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC(=C2)Cl)C(F)(F)F)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



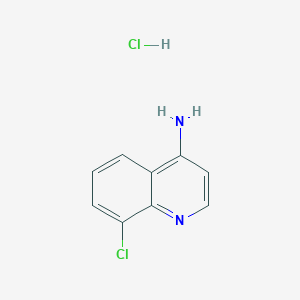
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
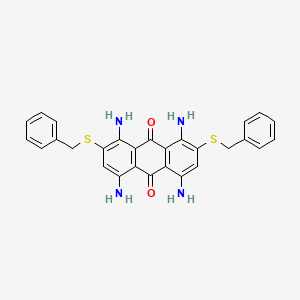
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
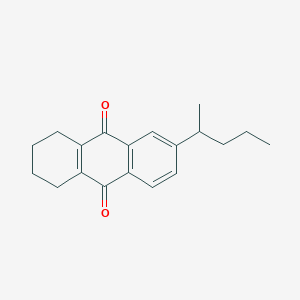
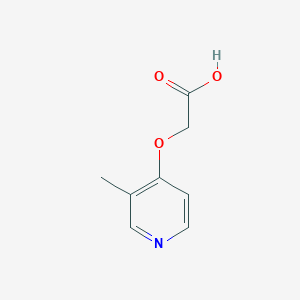
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)

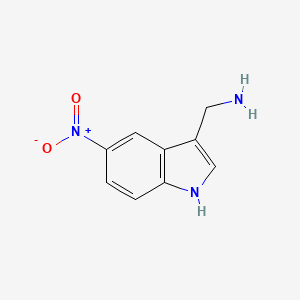
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
